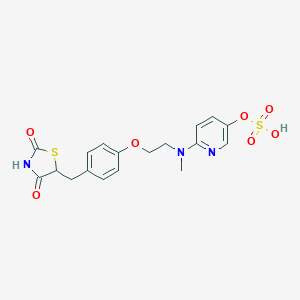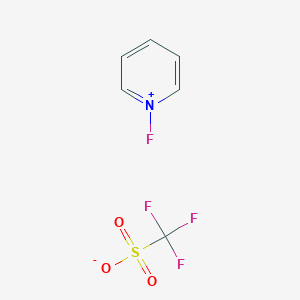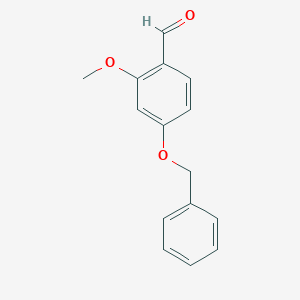
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a fluorescent probe for detecting DNA damage and has been shown to have promising results in various biochemical and physiological assays.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, involves the selective binding of the compound to damaged DNA. The compound contains a nitro group that can be reduced to a hydroxylamine group in the presence of a reducing agent. This reduction reaction occurs selectively at sites of DNA damage, resulting in the formation of a covalent bond between the compound and the damaged DNA. The covalent bond between the compound and the damaged DNA results in the emission of fluorescence, allowing for the detection of DNA damage.
Biochemical and Physiological Effects:
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been shown to be non-toxic and non-carcinogenic, making it a safe tool for studying DNA damage and repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its selectivity for damaged DNA. This compound can selectively bind to damaged DNA, allowing for the detection of DNA damage with high sensitivity and specificity. Additionally, this compound is easy to use and can be incorporated into various assays and experiments.
One of the limitations of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its limited applications in vivo. This compound has mainly been used in vitro, and its efficacy in vivo has not been extensively studied. Additionally, this compound may not be suitable for studying certain types of DNA damage, and alternative probes may be needed for these types of studies.
Direcciones Futuras
There are several future directions for the use of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- in scientific research. One potential direction is the development of new assays and experiments that incorporate this compound. Additionally, this compound may be used in combination with other probes and techniques to study DNA damage and repair mechanisms. Furthermore, the efficacy of this compound in vivo should be further studied, and alternative probes should be developed for studying certain types of DNA damage. Overall, Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has great potential for advancing our understanding of DNA damage and repair mechanisms and may have future applications in various fields of scientific research.
Métodos De Síntesis
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, can be synthesized through a multi-step process involving the reaction of 6-nitro-1H-benzimidazole with formaldehyde and then with benzamide. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been widely used in scientific research as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. Additionally, this compound has been used as a fluorescent probe for detecting protein-protein interactions and protein-DNA interactions.
Propiedades
Número CAS |
103706-79-2 |
|---|---|
Fórmula molecular |
C15H12N4O3 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(11-4-2-1-3-5-11)17-10-18-9-16-13-7-6-12(19(21)22)8-14(13)18/h1-9H,10H2,(H,17,20) |
Clave InChI |
GGNSDCJNCSNCFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
103706-79-2 |
Sinónimos |
N-((6-Nitro-1H-benzimidazol-1-yl)methyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



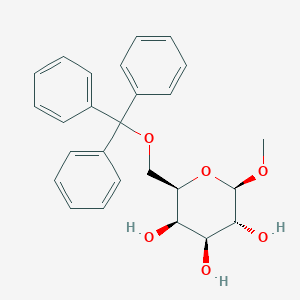
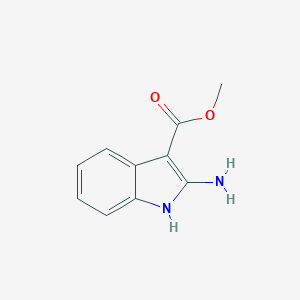
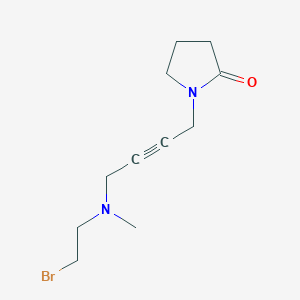
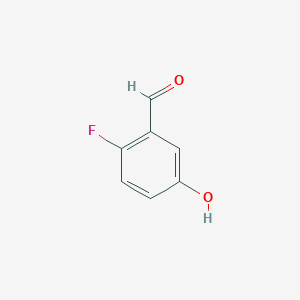

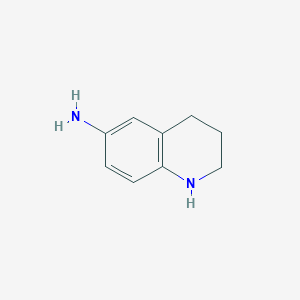
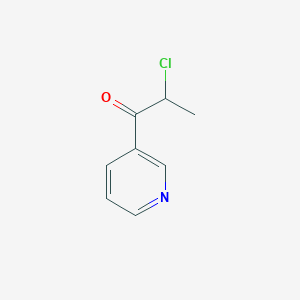
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
